molecular formula C21H18FNO4 B4313368 4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

Cat. No.: B4313368
M. Wt: 367.4 g/mol
InChI Key: OWIMLMYENBONIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound that belongs to the class of furo[3,4-b]pyridine derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a dihydrofuro[3,4-b]pyridine core. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furo[3,4-b]pyridine core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through various substitution reactions. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases, leading to the cleavage of specific bonds and the formation of hydrolyzed products.

Scientific Research Applications

4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE can be compared with other similar compounds, such as:

    Furo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Ethoxyphenyl derivatives: Compounds with an ethoxyphenyl group but different core structures.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group but different core structures.

Properties

IUPAC Name

4-(2-ethoxyphenyl)-1-(3-fluorophenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO4/c1-2-26-18-9-4-3-8-15(18)16-11-19(24)23(14-7-5-6-13(22)10-14)17-12-27-21(25)20(16)17/h3-10,16H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIMLMYENBONIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)N(C3=C2C(=O)OC3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 2
4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 4
4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
4-(2-ETHOXYPHENYL)-1-(3-FLUOROPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

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